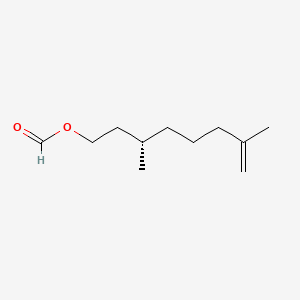

3,7-Dimethyl-7-octen-1-yl formate

CAS No.: 845870-35-1

Cat. No.: VC17116680

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845870-35-1 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | [(3S)-3,7-dimethyloct-7-enyl] formate |

| Standard InChI | InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1 |

| Standard InChI Key | VMBKZHMLQXCNCP-NSHDSACASA-N |

| Isomeric SMILES | C[C@@H](CCCC(=C)C)CCOC=O |

| Canonical SMILES | CC(CCCC(=C)C)CCOC=O |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

3,7-Dimethyl-7-octen-1-yl formate is systematically named according to IUPAC guidelines, though it is frequently identified by alternative designations such as citronellyl formate, formic acid citronellyl ester, or 3,7-dimethyloct-6-en-1-yl formate . Its CAS Registry Number, 105-85-1, serves as a unique identifier in chemical databases .

Molecular Structure

The compound’s structure comprises a 10-carbon backbone with a double bond between the sixth and seventh carbon atoms (Figure 1). The formate group () is esterified to the hydroxyl group of citronellol, resulting in enhanced volatility compared to its alcohol precursor . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Exact Mass | 184.1463 g/mol | |

| SMILES Notation | CC(CCC=C(C)C)CCOC=O | |

| InChIKey | DZNVIZQPWLDQHI-UHFFFAOYSA-N |

Figure 1: 3D representation of 3,7-dimethyl-7-octen-1-yl formate, highlighting the ester functional group and terpene backbone .

Synthesis and Production

Esterification Methods

The primary synthetic route involves the acid-catalyzed esterification of citronellol with formic acid:

Reaction conditions typically employ temperatures of 80–100°C and sulfuric acid as a catalyst, achieving yields exceeding 85% after purification via fractional distillation. Alternative methods include enzymatic catalysis using lipases, which offer improved selectivity and reduced energy consumption.

Industrial-Scale Manufacturing

Commercial production prioritizes cost efficiency and scalability. Continuous-flow reactors are increasingly adopted to minimize side reactions, such as dehydration or isomerization of the terpene backbone . Post-synthesis, the product is refined using adsorption chromatography to meet fragrance-grade purity standards (>98%).

Physicochemical Properties

Physical Constants

The compound’s physical properties underpin its utility in volatile formulations:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 235°C at 760 mmHg | |

| Density | 0.897 g/mL at 25°C | |

| Refractive Index () | 1.443 | |

| Vapor Pressure | 4 Pa at 20°C | |

| Flash Point | 198°F (92°C) |

Solubility and Stability

3,7-Dimethyl-7-octen-1-yl formate exhibits limited solubility in water (0.12 g/L at 25°C) but is miscible with ethanol, diethyl ether, and most fixed oils . Stability studies indicate no decomposition under ambient conditions for up to 24 months, though prolonged exposure to UV light induces slow oxidation.

Analytical Characterization

Gas Chromatography (GC)

Retention indices (RI) on non-polar columns provide reliable identification:

These values align with terpene esters of similar volatility, enabling differentiation from structural isomers .

Spectroscopic Data

-

IR Spectrum: Strong absorption bands at 1720 cm (C=O stretch) and 1175 cm (C-O ester) .

-

Mass Spectrometry: Base peak at 69 (), characteristic of terpene fragmentation .

Applications in Industry

Perfumery

As a middle note in perfumes, citronellyl formate imparts fresh, citrus-floral accords. Its low odor threshold (0.02 ppm) allows for economical use in eau de toilettes and soaps .

Flavoring

Approved by FEMA (GRAS 2314), it enhances citrus flavors in confectioneries and beverages at concentrations of 5–20 ppm .

Antimicrobial Activity

Preliminary studies suggest inhibitory effects against Staphylococcus aureus (MIC = 512 μg/mL), though this application remains exploratory.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume